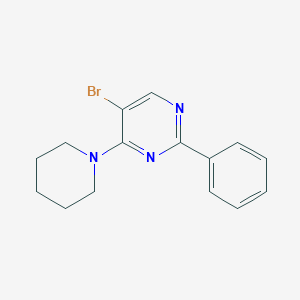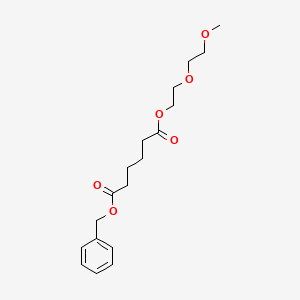
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide is a compound with the molecular formula C19H36N2O3S and a molecular weight of 372.566 g/mol . This compound features a unique structure that includes an oxazolidinone ring and a hexadecanamide chain, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide typically involves the formation of the oxazolidinone ring followed by the attachment of the hexadecanamide chain. One common method for synthesizing oxazolidinones is through the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils with sodium hydride at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with bacterial ribosomes, inhibiting protein synthesis and exerting antibacterial effects. Additionally, the compound may interact with enzymes involved in thrombus formation, making it a potential antithrombotic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide: This compound has a similar structure but with an octadecanamide chain instead of a hexadecanamide chain.
Uniqueness
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide is unique due to its specific combination of the oxazolidinone ring and the hexadecanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
805323-85-7 |
|---|---|
Molekularformel |
C19H36N2O3S |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
N-(5-oxo-2-sulfanyl-1,3-oxazolidin-2-yl)hexadecanamide |
InChI |
InChI=1S/C19H36N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(22)21-19(25)20-16-18(23)24-19/h20,25H,2-16H2,1H3,(H,21,22) |
InChI-Schlüssel |
TXCNTRDHNKILHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1(NCC(=O)O1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


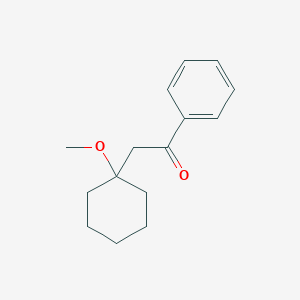
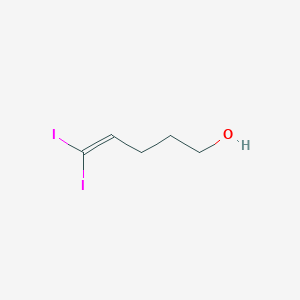
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
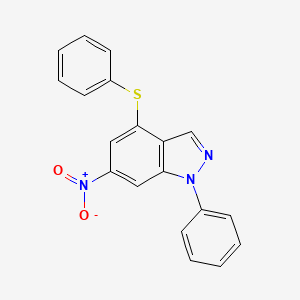
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)



